4-amino-3-chloro-6-fluoropyridin-2-ol
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Overview
Description
4-amino-3-chloro-6-fluoropyridin-2-ol is a heterocyclic compound with the molecular formula C5H4ClFN2O. It is a derivative of pyridine, characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-chloro-6-fluoropyridin-2-ol typically involves multi-step reactions starting from readily available pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-chloro-6-fluoropyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), nucleophiles (e.g., amines), and catalysts (e.g., palladium for coupling reactions). Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-amino-3-chloro-6-fluoropyridin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-3-chloro-6-fluoropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-3-chloro-6-fluoropyridin-2-ol include other halogenated pyridine derivatives, such as:
- 4-amino-3,5-dichloro-6-fluoropyridin-2-ol
- 4-amino-3-chloro-5-fluoropyridin-2-ol
- 4-amino-3-bromo-6-fluoropyridin-2-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and industrial processes .
Properties
IUPAC Name |
4-amino-3-chloro-6-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O/c6-4-2(8)1-3(7)9-5(4)10/h1H,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMAJQYAHHTIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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